molecular formula C19H17FN2O2S B2868521 Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]- CAS No. 728884-45-5

Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-

Cat. No.: B2868521
CAS No.: 728884-45-5
M. Wt: 356.42
InChI Key: UJUYURGZEPNNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]- is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • The study on Disposition and Metabolism of SB-649868 reveals extensive metabolism and elimination of drug-related materials primarily via feces. SB-649868 undergoes significant oxidation, with the principal route of metabolism involving the oxidation of the benzofuran ring. The study suggests the presence of slowly cleared metabolites in the system (Renzulli et al., 2011).

Diagnostic Applications

  • Scintigraphic Detection of Melanoma Metastases highlights the use of radiolabeled benzamide in imaging melanoma metastases. The radiopharmaceutical uptake mechanism in melanoma, possibly related to neural crest origins of melanocytes, presents a promising diagnostic tool for melanoma imaging (Maffioli et al., 1994).

Neuroimaging

  • In Vivo Amyloid Imaging with PET in Frontotemporal Dementia utilizes a benzothiazole derivative for PET imaging of amyloid plaques, demonstrating potential in differentiating between frontotemporal dementia (FTD) and Alzheimer's disease (AD) based on amyloid deposition patterns. The majority of FTD patients showed no PIB retention, indicating the absence of amyloid plaques characteristic of AD (Engler et al., 2007).

Antipsychotic Efficacy

  • A study comparing Amisulpride versus Flupentixol in schizophrenia with predominantly positive symptomatology explores the efficacy and extrapyramidal tolerability of benzamide amisulpride against flupentixol. The findings indicate amisulpride's effectiveness and better extrapyramidal tolerability, questioning the necessity of D1-like receptor blockade for antipsychotic effects (Wetzel et al., 1998).

Therapeutic Advances

  • The Metabolism and Disposition of Dabigatran in Humans study demonstrates dabigatran's pharmacokinetics, highlighting its rapid conversion to the active form after oral administration. The study's insights into the metabolic pathways suggest low potential for interactions with cytochrome P450-metabolized drugs, underlining dabigatran's therapeutic advantages (Blech et al., 2008).

Properties

IUPAC Name

2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-17-10-6-4-8-15(17)18(23)22-19-21-12-14(25-19)11-13-7-3-5-9-16(13)20/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUYURGZEPNNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.